molecular formula C34H62O2 B14234900 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol CAS No. 465539-16-6

2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol

Cat. No.: B14234900
CAS No.: 465539-16-6
M. Wt: 502.9 g/mol
InChI Key: FTCVYRNNSOFILA-UHFFFAOYSA-N
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Description

2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes two 2,6,10-trimethylundecan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene-1,4-diol precursor with 2,6,10-trimethylundecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated derivatives

Scientific Research Applications

2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chains. These interactions can modulate various biochemical pathways, including oxidative stress responses and membrane dynamics. The compound’s ability to donate or accept electrons makes it a potential candidate for redox reactions and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
  • 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
  • 2,5-Dihydroxyterephthalohydrazide

Uniqueness

2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is unique due to its longer and more branched alkyl chains, which can impart different physical and chemical properties compared to its analogs

Properties

CAS No.

465539-16-6

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,5-bis(2,6,10-trimethylundecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-25(2)15-11-17-27(5)19-13-21-33(7,8)29-23-32(36)30(24-31(29)35)34(9,10)22-14-20-28(6)18-12-16-26(3)4/h23-28,35-36H,11-22H2,1-10H3

InChI Key

FTCVYRNNSOFILA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

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